2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic organic compound featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. Key structural elements include:
- Fmoc protecting group: A fluorenylmethoxycarbonyl (Fmoc) moiety attached to the nitrogen atom, commonly used in peptide synthesis for its base-labile deprotection properties.
- 4-methyl substituent: A methyl group at the 4-position of the bicyclic framework, which enhances steric rigidity and may influence solubility.
- Carboxylic acid functionality: A carboxyl group at the 1-position, enabling conjugation or further derivatization.
This compound is likely employed in medicinal chemistry and peptide research due to its constrained bicyclic structure, which mimics β-turn motifs in peptides and improves metabolic stability. While exact data (e.g., CAS number, molecular weight) are unavailable in the provided evidence, structural analogs suggest a molecular formula approximating C22H23NO4 (calculated based on similar bicyclic Fmoc derivatives).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-22-10-11-23(13-22,20(25)26)24(14-22)21(27)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRZXNRLELFRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through an intramolecular cyclization reaction. This often involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced via a nucleophilic substitution reaction. This step usually requires the use of a base such as sodium hydride (NaH) to deprotonate the nucleophile, followed by the addition of the Fmoc chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and bases.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as scaffolds for drug design. The bicyclic structure provides a rigid framework that can interact with biological targets in a specific manner.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors of enzymes involved in disease pathways or as modulators of biological receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The Fmoc group can also play a role in protecting reactive sites during synthesis, allowing for selective reactions to occur.
Comparison with Similar Compounds
Structural Analogues in Bicyclic Frameworks
7-[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid
- Molecular Formula: C22H21NO4
- Key Features :
- Azabicyclo[2.2.1]heptane core (same as the target compound).
- Fmoc group at the 7-position (vs. 2-position in the target compound).
- Carboxylic acid at the 2-position (vs. 1-position in the target compound).
- Applications : Used as a rigid scaffold in peptide mimetics. The positional isomerism alters spatial orientation, impacting binding affinity in drug design.
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid
- CAS : 1936574-25-2
- Molecular Formula: C21H19NO4 (MW: 349.38 g/mol)
- Key Features :
- Smaller azabicyclo[3.1.0]hexane core (vs. [2.2.1]heptane).
- Reduced ring size increases strain and conformational rigidity.
- Absence of methyl substituent.
- Applications : Suitable for creating compact, high-energy intermediates in heterocyclic chemistry.
Functional Group Variations
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- CAS : 180576-05-0
- Molecular Formula : C23H24N2O4
- Key Features :
- Piperazine ring instead of a bicyclic core.
- Fmoc group on the piperazine nitrogen.
- Applications : Used as a linker or spacer in solid-phase synthesis due to its flexibility.
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
- CAS : 1592739-14-4
- Molecular Formula: C21H21NO5 (MW: 367.40 g/mol)
- Key Features :
- Azetidine (4-membered ring) core with a methyl group.
- Higher ring strain compared to bicyclic systems.
- Hazards : Classified as H302 (acute oral toxicity) and H315 (skin irritation) .
Protecting Group Comparisons
Commercial Availability and Pricing
Q & A
How can researchers optimize the synthetic yield of 2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid while minimizing side reactions?
Advanced Research Focus : Synthetic route optimization and reaction kinetics.
Methodological Answer :
- Step 1 : Prioritize Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For bicyclic systems, low-polarity solvents (e.g., dichloromethane) may reduce racemization, while temperatures < 0°C can suppress epimerization .
- Step 2 : Use real-time monitoring (e.g., in-situ FTIR or HPLC) to track intermediates and byproducts. For example, highlights the need to control azabicyclo ring closure to avoid competing dimerization pathways.
- Step 3 : Apply protecting group strategies (e.g., Fmoc for carboxylic acid protection) to enhance regioselectivity. notes that Fmoc stability under basic conditions can reduce unwanted hydrolysis .
What analytical techniques are most reliable for assessing the purity and structural integrity of this compound in complex reaction mixtures?
Advanced Research Focus : Analytical chemistry and quality control.
Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI-MS) to separate and identify impurities. and emphasize the utility of MS for detecting deprotected intermediates or truncated bicyclic derivatives .
- NMR Spectroscopy : Employ - and -NMR with DEPT-135 to confirm stereochemistry at the 4-methyl position. highlights the importance of NOESY for resolving axial/equatorial proton orientations in the bicyclo[2.2.1]heptane core .
- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., Chiralpak IA) to ensure no racemization during synthesis .
How can researchers resolve contradictory data in pharmacological assays involving this compound's activity?
Advanced Research Focus : Data validation and mechanistic studies.
Methodological Answer :
- Step 1 : Validate assay conditions using positive/negative controls . For example, reports conflicting IC values in kinase inhibition assays, which may arise from buffer composition (e.g., divalent cations affecting target conformation) .
- Step 2 : Perform binding affinity studies (SPR or ITC) to confirm direct target engagement. suggests that non-specific interactions with serum proteins could lead to false negatives in cell-based assays .
- Step 3 : Use cryo-EM or X-ray crystallography to visualize compound-target binding modes. highlights structural analogs where minor bicyclic ring distortions drastically alter activity .
What strategies are recommended for studying the stability of this compound under physiological conditions?
Advanced Research Focus : Preclinical pharmacokinetics and degradation pathways.
Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS, focusing on Fmoc cleavage (common in acidic conditions) and bicyclo ring oxidation .
- Light/Heat Stress Studies : Expose the compound to 40–60°C and UV light (254 nm) to identify photodegradation products. notes that azabicyclo systems are prone to radical-mediated ring-opening under oxidative stress .
How can computational modeling guide the design of derivatives with improved target selectivity?
Advanced Research Focus : Structure-activity relationship (SAR) and molecular docking.
Methodological Answer :
- Step 1 : Perform molecular dynamics (MD) simulations to map the compound’s conformational flexibility in the target binding pocket. and emphasize the role of the 4-methyl group in stabilizing hydrophobic interactions .
- Step 2 : Use free energy perturbation (FEP) to predict the impact of substituent modifications (e.g., replacing Fmoc with Boc) on binding affinity.
- Step 3 : Validate predictions with synthetic analogs and in vitro assays. demonstrates that substituting the bicyclo[2.2.1]heptane with a spiro[3.3]heptane system can enhance metabolic stability .
What precautions are critical when handling this compound to ensure reproducibility in sensitive biological assays?
Advanced Research Focus : Laboratory safety and protocol standardization.
Methodological Answer :
- Storage : Store lyophilized powder at -20°C under argon to prevent hydrolysis. and warn that moisture exposure can degrade the Fmoc group, leading to variable assay results .
- Reconstitution : Use anhydrous DMSO for stock solutions and verify concentration via UV-Vis (ε = 6,900 Mcm at 301 nm for Fmoc).
- Documentation : Record lot-specific purity data (e.g., residual solvents from synthesis) to control for batch-to-batch variability .
How can researchers investigate the compound's potential off-target effects in complex biological systems?
Advanced Research Focus : Toxicological profiling and systems biology.
Methodological Answer :
- Step 1 : Conduct thermal proteome profiling (TPP) to identify non-target proteins with altered stability upon compound exposure.
- Step 2 : Use RNA-seq to map transcriptomic changes in treated cell lines, focusing on pathways linked to azabicyclo metabolites (e.g., oxidative stress response).
- Step 3 : Validate findings in 3D organoid models to assess tissue-specific toxicity. notes that respiratory irritation (H335 hazard) may correlate with off-target effects in lung epithelial cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
